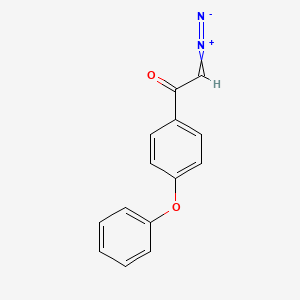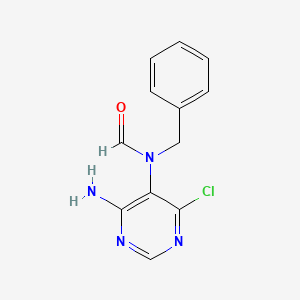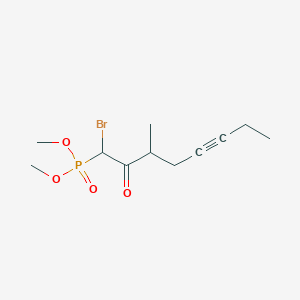
Dimethyl (1-bromo-3-methyl-2-oxooct-5-yn-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (1-bromo-3-methyl-2-oxooct-5-yn-1-yl)phosphonate is an organophosphorus compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of a phosphonate group, a bromine atom, and an alkyne moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1-bromo-3-methyl-2-oxooct-5-yn-1-yl)phosphonate typically involves the reaction of a suitable phosphonate precursor with a brominated alkyne. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction is usually carried out under mild conditions, often in the presence of a base to facilitate the formation of the phosphonate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1-bromo-3-methyl-2-oxooct-5-yn-1-yl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The alkyne moiety can be oxidized to form diketones or reduced to alkenes or alkanes.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like sodium hydride for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield phosphonate esters with amine functionalities, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Dimethyl (1-bromo-3-methyl-2-oxooct-5-yn-1-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of dimethyl (1-bromo-3-methyl-2-oxooct-5-yn-1-yl)phosphonate involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the alkyne moiety are key sites for chemical reactions, allowing the compound to participate in a wide range of transformations. The phosphonate group can also interact with metal catalysts, facilitating coupling reactions and other processes .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate ester used primarily as a flame retardant.
Diethyl (1-diazo-2-oxopropyl)phosphonate: A versatile building block for organic synthesis, particularly in the formation of nitrogen heterocycles.
Uniqueness
Dimethyl (1-bromo-3-methyl-2-oxooct-5-yn-1-yl)phosphonate is unique due to its combination of a bromine atom, an alkyne moiety, and a phosphonate group. This combination provides a high degree of reactivity and versatility, making it valuable in various synthetic applications .
Properties
CAS No. |
90016-41-4 |
|---|---|
Molecular Formula |
C11H18BrO4P |
Molecular Weight |
325.14 g/mol |
IUPAC Name |
1-bromo-1-dimethoxyphosphoryl-3-methyloct-5-yn-2-one |
InChI |
InChI=1S/C11H18BrO4P/c1-5-6-7-8-9(2)10(13)11(12)17(14,15-3)16-4/h9,11H,5,8H2,1-4H3 |
InChI Key |
NPMRVGVMDPGDRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCC(C)C(=O)C(P(=O)(OC)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


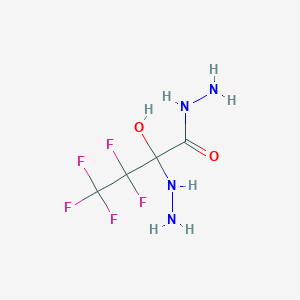
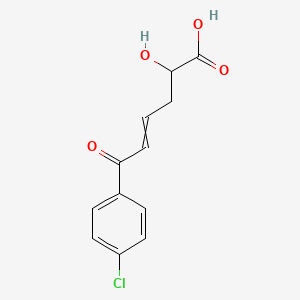
![7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol](/img/structure/B14370414.png)
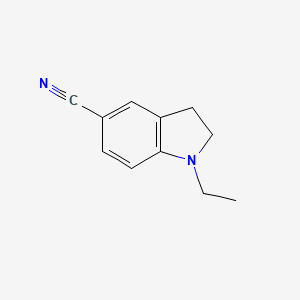
![Diphenyl[tris(trimethylsilyl)methyl]silanol](/img/structure/B14370420.png)
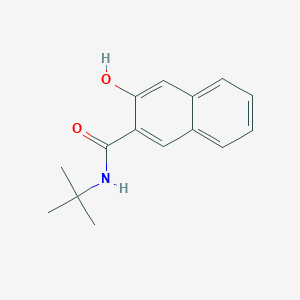
![3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl-](/img/structure/B14370429.png)
![2-Methyl-1-[(3-phenoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B14370433.png)
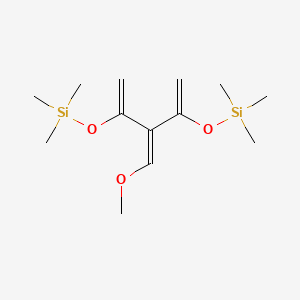
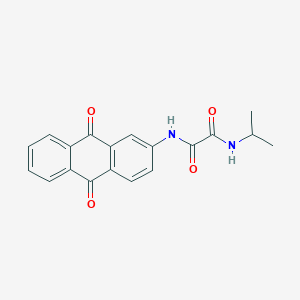
![Acetamide, N,N'-[1,1'-binaphthalene]-2,2'-diylbis-](/img/structure/B14370456.png)
![N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide](/img/structure/B14370463.png)
